molecular formula C13H12N2O B14597204 Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- CAS No. 59129-92-9

Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-

Cat. No.: B14597204
CAS No.: 59129-92-9
M. Wt: 212.25 g/mol
InChI Key: WHTPNMZDYZCRIN-UHFFFAOYSA-N
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Description

Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- is an organic compound with the molecular formula C13H12N2O. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 2-[(5-methyl-2-pyridinyl)imino]methyl group. This compound is known for its unique chemical structure, which combines the properties of both phenol and pyridine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 5-methyl-2-aminopyridine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- is unique due to its combination of phenolic and pyridine functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields .

Properties

CAS No.

59129-92-9

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-[(5-methylpyridin-2-yl)iminomethyl]phenol

InChI

InChI=1S/C13H12N2O/c1-10-6-7-13(14-8-10)15-9-11-4-2-3-5-12(11)16/h2-9,16H,1H3

InChI Key

WHTPNMZDYZCRIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N=CC2=CC=CC=C2O

Origin of Product

United States

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